molecular formula C9H18N2O B1384865 (3S)-N-propylpiperidine-3-carboxamide CAS No. 1567890-43-0

(3S)-N-propylpiperidine-3-carboxamide

Cat. No.: B1384865
CAS No.: 1567890-43-0
M. Wt: 170.25 g/mol
InChI Key: AGGOHJGXWYGROI-QMMMGPOBSA-N
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Description

(3S)-N-propylpiperidine-3-carboxamide is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-propylpiperidine-3-carboxamide typically involves the enantioselective multistage synthesis of piperidine derivatives. One common method includes the key one-pot azide reductive cyclization of aldehyde, which can be further modified to obtain various analogs . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and yield. This can include continuous flow reactions and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S)-N-propylpiperidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, it often involves binding to receptors or enzymes, altering their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-N-propylpiperidine-3-carboxamide include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(3S)-N-propylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGOHJGXWYGROI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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